1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid

Description

BenchChem offers high-quality 1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-11-10-7(3-4-13-11)8-5-6(12(16)17)1-2-9(8)14-10/h1-2,5,14H,3-4H2,(H,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEWYZWJBCZQDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633476 |

Source

|

| Record name | 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1751-78-6 |

Source

|

| Record name | 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid

Abstract

The β-carboline scaffold is a privileged heterocyclic motif central to a vast array of natural products and pharmacologically active compounds, exhibiting properties ranging from anticancer to antiviral and neuropharmacological activities.[1][2] This guide provides an in-depth, technical overview of a viable synthetic pathway for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, a functionalized derivative with significant potential as a building block in drug discovery.[3] We will explore the strategic considerations underpinning the synthesis, detailing the rationale for key transformations, and provide comprehensive, step-by-step protocols grounded in established chemical principles. The narrative is designed for researchers, medicinal chemists, and drug development professionals, emphasizing scientific integrity, reproducibility, and a deep understanding of the underlying reaction mechanisms.

Introduction: The Significance of the β-Carboline Core

The tricyclic pyrido[3,4-b]indole system, commonly known as the β-carboline skeleton, is a cornerstone of indole alkaloid chemistry.[1][4] Its rigid, planar structure allows for effective interaction with various biological targets, including DNA, protein kinases, and topoisomerases, making it a focal point of medicinal chemistry research.[2][5][6] The tetrahydro-β-carboline (THβC) variant, in particular, serves as the structural foundation for numerous bioactive molecules.[7][8]

The target molecule of this guide, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, incorporates two key functionalities onto the THβC core:

-

A C1-Lactam (1-Oxo): This feature introduces a hydrogen bond donor and acceptor, potentially modulating solubility and target binding affinity.

-

A C6-Carboxylic Acid: This group provides a handle for further derivatization, enabling the synthesis of amides, esters, and other analogues to build structure-activity relationships (SAR).[9]

The synthesis of this specific molecule is not trivial and requires a multi-step approach that strategically builds the core and manages the reactive functional groups. This guide proposes a robust pathway leveraging the foundational Pictet-Spengler reaction, followed by strategic oxidation and deprotection steps.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis suggests a pathway beginning with a suitably protected tryptophan derivative. The core challenge is the installation of the C1-oxo group, which is not a direct product of the classic Pictet-Spengler reaction.

Our forward strategy is therefore designed in three distinct phases:

-

Phase I: Construction of the Core Tricyclic System. We will utilize a modified Pictet-Spengler reaction, starting with an L-tryptophan derivative where the C6-position is functionalized and the native carboxylic acid is protected as a methyl ester. This key reaction establishes the complete tetrahydro-β-carboline framework.[10]

-

Phase II: Installation of the C1-Oxo Functionality. This phase involves the selective oxidation of the C1 position of the THβC intermediate to form the desired lactam. This is a critical transformation requiring controlled reaction conditions to avoid over-oxidation or side reactions.[11]

-

Phase III: Final Deprotection. The concluding step involves the saponification (hydrolysis) of the ester group at the C6 position to yield the final target carboxylic acid.

This strategic approach ensures that the sensitive carboxylic acid group is protected throughout the core construction and oxidation steps, maximizing the overall yield and purity of the final product.

Logical Workflow Diagram

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Detailed Synthetic Protocols

The following protocols are presented as a robust framework. Researchers should optimize concentrations, reaction times, and purification methods based on their specific laboratory conditions and scaling requirements.

Phase I: Synthesis of Diethyl 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1,6-dicarboxylate (Intermediate 1)

This initial step utilizes a commercially available 6-bromo-tryptophan derivative, which is then converted to the target ester via palladium-catalyzed carbonylation, followed by the key Pictet-Spengler reaction. An alternative is to start with a pre-functionalized indole. For this guide, we will assume the synthesis begins with a tryptophan derivative where the 6-position can be functionalized to a carboxylate.

Protocol 1: Pictet-Spengler Cyclization

-

Reaction Setup: To a solution of methyl (2S)-2-amino-3-(6-(methoxycarbonyl)-1H-indol-3-yl)propanoate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add ethyl glyoxalate (50% in toluene, 1.2 eq).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 1.5 eq) dropwise over 10 minutes. The use of an acid catalyst is crucial for both the formation and activation of the imine intermediate. [7]3. Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield Intermediate 1 . The structure should be confirmed by NMR and mass spectrometry. [4]

Phase II: Synthesis of Methyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate (Intermediate 2)

This transformation requires the oxidation of the C1 position. A common method for the aromatization of THβCs is oxidation, often using reagents like KMnO₄ or Pd/C. [11][12]However, to achieve the 1-oxo functionality without full aromatization, a more controlled oxidation is necessary.

Protocol 2: Oxidation to Lactam

-

Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in a mixture of acetic acid and water (3:1, 0.05 M).

-

Oxidant Addition: While stirring vigorously at room temperature, add potassium permanganate (KMnO₄, 2.5 eq) portion-wise over 1 hour, maintaining the temperature below 30 °C. The permanganate acts as a strong oxidant to convert the C1-CH group to a carbonyl. [12]3. Reaction Progression: Stir for an additional 2-4 hours at room temperature. Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and the brown manganese dioxide precipitate forms. Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Extraction & Purification: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude material by flash chromatography (silica gel, eluent: methanol/DCM gradient) to afford the target lactam, Intermediate 2 .

Phase III: Synthesis of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid (Final Product)

The final step is a standard saponification to convert the methyl ester at the C6 position into the desired carboxylic acid.

Protocol 3: Ester Hydrolysis

-

Reaction Setup: Dissolve Intermediate 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1, 0.1 M).

-

Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Reaction Progression: Monitor the hydrolysis by TLC or LC-MS.

-

Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and cool to 0 °C.

-

Acidification: Carefully acidify the solution to pH 2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A precipitate should form upon acidification.

-

Product Collection: Stir the suspension at 0 °C for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under high vacuum to yield the final product, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid .

Data and Materials Summary

The following table summarizes the key reagents and expected outcomes for the proposed synthetic pathway. Yields are estimates and will vary based on optimization.

| Step | Starting Material | Key Reagents | Solvent(s) | Expected Product | Estimated Yield |

| I | 6-CO₂Me-L-Tryptophan Methyl Ester | Ethyl Glyoxalate, TFA | DCM | Di-ester THβC Derivative (Intermediate 1) | 60-75% |

| II | Intermediate 1 | KMnO₄ | Acetic Acid/H₂O | 1-Oxo-THβC-6-carboxylate Ester (Intermediate 2) | 45-55% |

| III | Intermediate 2 | LiOH·H₂O, HCl | THF/H₂O | 1-Oxo-THβC-6-carboxylic acid (Final Product) | 85-95% |

Conclusion

The synthesis of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is a multi-step endeavor that requires careful strategic planning, particularly concerning the protection of the carboxylic acid functionality and the controlled installation of the C1-lactam. The pathway detailed in this guide, which leverages a foundational Pictet-Spengler reaction followed by a robust oxidation and deprotection sequence, represents a chemically sound and logical approach for accessing this valuable synthetic intermediate. The protocols provided are designed to be self-validating, with clear endpoints and purification strategies. By understanding the causality behind each transformation, researchers are well-equipped to troubleshoot and optimize this synthesis for the development of novel β-carboline-based therapeutics.

References

- Efficient Synthesis of Novel 1-Substituted β-Carboline Derivatives via Pictet-Spengler Cyclization of 5-Hydroxy-L-Tryptophan. (2022). [Source Not Available]

-

Synthesis of β-carboline derivatives. (n.d.). Sciforum. Retrieved from [Link]

-

Methodologies for the Synthesis of β-Carbolines. (n.d.). LJMU Research Online. Retrieved from [Link]

- Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014). [Source Not Available]

-

Recent Advances in the Synthesis of β-Carboline Alkaloids. (n.d.). PMC - NIH. Retrieved from [Link]

- Synthesis of tetrahydro-β-carboline thiohydantoin derived from L-tryptophan. (n.d.). [Source Not Available]

- Synthesis and Mechanism Study of New Bivalent β-Carboline Derivatives. (2026). Malaysian Journal of Analytical Sciences.

- A facile and efficient method for the synthesis of crystalline tetrahydro- β-carbolines via the Pictet-Spengler reaction in w

-

Recent Advances in the Synthesis of β-Carboline Alkaloids. (n.d.). MDPI. Retrieved from [Link]

-

β-Carbolines as potential anticancer agents. (2021). PubMed. Retrieved from [Link]

-

β-Carboline Alkaloids: Biochemical and Pharmacological Functions. (2025). ResearchGate. Retrieved from [Link]

- β-Carbolines: A Privileged Scaffold for Modern Drug Discovery. (2024). Google Books.

- [beta]-Carboline Alkaloids: Biochemical and Pharmacological Functions. (n.d.). ProQuest.

-

Common methods to synthesize the β-carboline scaffold. (a) Condensation... (n.d.). ResearchGate. Retrieved from [Link]

-

Optimisation of β-carboline 6 synthesis. a | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis of 6-substituted .beta.-carbolines that behave as benzodiazepine receptor antagonists or inverse agonists. (n.d.).

- Microwave‐Assisted Synthesis of Tetrahydro‐β‐carbolines and β‐Carbolines. (2025). [Source Not Available]

-

Solid-phase synthesis of tetrahydro-beta-carbolines and tetrahydroisoquinolines by stereoselective intramolecular N-carbamyliminium Pictet-Spengler reactions. (n.d.). PubMed. Retrieved from [Link]

- Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Cre

-

Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. (2021). PMC - NIH. Retrieved from [Link]

-

1,2,3,4-TETRAHYDRO-β-CARBOLINE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. Recent Advances in the Synthesis of β-Carboline Alkaloids | MDPI [mdpi.com]

- 2. β-Carbolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. mjfas.utm.my [mjfas.utm.my]

- 5. researchgate.net [researchgate.net]

- 6. β-Carbolines: A Privileged Scaffold for Modern Drug Discovery - Google 圖書 [books.google.com.hk]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. sciforum.net [sciforum.net]

biological activity of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid

An In-depth Technical Guide to the Biological Activity of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid and Its Derivatives

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline core is a prominent structural motif in medicinal chemistry, recognized for its synthetic accessibility and the diverse biological activities exhibited by its derivatives. This guide provides a comprehensive overview of the biological significance of this scaffold, with a particular focus on 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid as a key synthetic intermediate. While the carboxylic acid itself is primarily a building block, its structural framework has given rise to potent and selective modulators of crucial biological targets.

The tetrahydro-β-carboline ring system is a core component of numerous natural products and pharmacologically active compounds.[1] This family of indole alkaloids has been shown to possess a wide array of biological activities, including anticancer, antimicrobial, antiviral, and antimalarial properties.[2][3] The inherent drug-like properties of this scaffold make it an attractive starting point for the design and synthesis of novel therapeutic agents.

This guide will delve into the synthesis of the 1-oxo-tetrahydro-β-carboline core, explore a detailed case study of its application in the development of metabotropic glutamate receptor 1 (mGluR1) antagonists for the treatment of pain, and discuss other potential therapeutic avenues.[4]

Synthesis of the 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline Core

The construction of the tetrahydro-β-carboline scaffold is most commonly achieved through the Pictet-Spengler reaction.[5] This powerful reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tricyclic ring system. The synthesis of 1-oxo-2,3,4,9-tetrahydro-1H-β-carbolines typically involves a multi-step sequence, starting from readily available indole derivatives.

A general synthetic workflow is outlined below:

Caption: The mGluR1 signaling pathway and its antagonism by 1-oxo-tetrahydro-β-carboline derivatives.

Structure-Activity Relationship (SAR)

The development of potent mGluR1 antagonists from the 1-oxo-tetrahydro-β-carboline scaffold involved systematic modifications at various positions of the molecule. The carboxylic acid at the C-6 position served as a handle for introducing diverse substituents, which proved to be critical for achieving high potency and favorable pharmacokinetic properties.

| R-group at C-6 Position | mGluR1 Antagonist Activity (IC50) | Oral Bioavailability |

| -COOH | Low | Poor |

| -COOEt | Moderate | Moderate |

| -CONH-(aryl) | High | Good |

| -CONH-(heteroaryl) | Very High | Excellent |

Note: The data presented in this table is illustrative and based on the general findings reported in the literature.[4]

The SAR studies revealed that converting the C-6 carboxylic acid to an amide, particularly with bulky and lipophilic aryl or heteroaryl groups, significantly enhanced the antagonist activity and oral bioavailability. This highlights the importance of the 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid as a key intermediate that enables the exploration of chemical space at this critical position.

Experimental Protocol: In Vitro mGluR1 Antagonism Assay

The following is a representative protocol for evaluating the mGluR1 antagonist activity of test compounds using a fluorescent imaging plate reader (FLIPR) assay, which measures changes in intracellular calcium concentration.

Caption: Workflow for an in vitro FLIPR-based mGluR1 antagonism assay.

Detailed Steps:

-

Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR1 receptor in appropriate growth medium.

-

Cell Plating: Seed the cells into black-walled, clear-bottom 384-well microplates at a suitable density and allow them to adhere and grow for 24 hours.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 1 hour at 37°C.

-

Compound Addition: Add serial dilutions of the test compounds (1-oxo-tetrahydro-β-carboline derivatives) to the wells.

-

Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to interact with the receptors.

-

Agonist Injection: Place the microplate into the FLIPR instrument. After establishing a stable baseline fluorescence reading, inject a pre-determined concentration of an mGluR1 agonist (e.g., glutamate) into all wells.

-

Data Acquisition: The FLIPR instrument continuously measures the fluorescence intensity in each well before and after the addition of the agonist.

-

Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium release. The antagonist activity of the test compounds is determined by their ability to inhibit this agonist-induced fluorescence increase. The data is then used to generate dose-response curves and calculate IC50 values.

Other Potential Applications and Future Directions

While the development of mGluR1 antagonists is a prominent example, the 1-oxo-tetrahydro-β-carboline scaffold holds promise for other therapeutic applications. For instance, some derivatives have been investigated for their affinity to serotonin receptors, although the reported affinity was low. [6]This suggests that further chemical exploration could potentially lead to the discovery of ligands for other G-protein coupled receptors or ion channels.

The broad range of biological activities associated with the parent tetrahydro-β-carboline class, including anticancer and antimicrobial effects, warrants further investigation into whether the 1-oxo- derivatives could be optimized for these indications. [3]The synthetic tractability of the scaffold makes it an ideal platform for generating focused libraries of compounds for screening against a wide variety of biological targets.

Future research in this area will likely focus on:

-

Expanding the chemical diversity of 1-oxo-tetrahydro-β-carboline derivatives through combinatorial chemistry approaches.

-

Screening these compounds against a broader panel of biological targets to identify new therapeutic opportunities.

-

Utilizing computational modeling and structure-based drug design to guide the synthesis of more potent and selective ligands.

References

-

Chem-Impex. 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester.

-

J&K Scientific. 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester.

-

Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review.

-

Di Fabio, R., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2254-9.

-

Synthesis of β-carboline derivatives.

-

Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(1), 1-13.

-

Characterization, Chemistry, Structural Activity Relationship and Antimicrobial Activities of Tetrahydro-β-carboline. International Journal of Research and Review, 9(12), 1-16.

-

BOC Sciences. 1-OXO-2,3,4,9-TETRAHYDRO-1H-B-CARBOLINE-6-CARBOXYLIC ACID.

-

Examples of biologically active tetrahydro-β-carboline derivatives.

-

Biological activity of 1,2,3,4-tetrahydro-beta-carboline-3-carboxamides against Trypanosoma cruzi. Parasitology Research, 105(4), 1079-84.

-

Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Current Medicinal Chemistry, 21(16), 1845-1865.

-

Wikipedia. Tetrahydroharman.

-

MedChemExpress. 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic acid.

-

Herdeis, C., & Hartke-Karger, C. (1987). Synthesis and Serotonin-Receptor Activity of Substituted 1-Oxo-1,2,3,4-tetrahydro-β-carbolines. Zeitschrift für Naturforschung B, 42(6), 733-736.

Sources

- 1. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline scaffold is a privileged structure in medicinal chemistry, serving as a foundational core for a diverse range of biologically active compounds. This guide provides a detailed technical analysis of the putative mechanism of action for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, a key member of this chemical class. While direct experimental data on this specific molecule is limited, this document synthesizes existing research on structurally analogous compounds and the broader tetrahydro-β-carboline family to elucidate its most probable biological targets and signaling pathways. The primary hypothesized mechanism is non-competitive antagonism of the metabotropic glutamate receptor 1 (mGluR1), a target of significant interest for neurological disorders. Additionally, this guide explores other potential mechanisms common to the tetrahydro-β-carboline class, including monoamine oxidase (MAO) inhibition and antioxidant activity. Detailed, field-proven experimental protocols for validating these mechanisms are provided, alongside data presentation frameworks and conceptual diagrams to facilitate further research and drug development efforts.

Introduction: The 1-Oxo-tetrahydro-β-carboline Scaffold

The tricyclic pyrido[3,4-b]indole ring system is the defining feature of β-carboline alkaloids, a class of compounds with a rich history in both natural products chemistry and pharmacology.[1][2] The 1,2,3,4-tetrahydro-β-carboline (THβC) subclass, characterized by a saturated piperidine ring, represents a significant area of investigation due to its widespread occurrence and diverse biological activities, including neuroprotective, anti-cancer, and antimicrobial properties.[1][3]

The subject of this guide, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, introduces a ketone group at the C-1 position, which fundamentally alters the molecule's stereoelectronic properties compared to its non-oxidized counterparts. This scaffold is frequently utilized as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders.[1][4] The carboxylic acid moiety at the C-6 position is of particular strategic importance, as research has identified this position as a critical site for modification to modulate potency and selectivity for specific biological targets.[5]

Primary Hypothesized Mechanism of Action: Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism

The most direct and compelling evidence for the mechanism of action of the 1-oxo-tetrahydro-β-carboline core comes from a study that identified this scaffold as the basis for a novel class of potent, orally bioavailable mGluR1 antagonists.[5]

The Role of mGluR1 in Neuropathology

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. While essential for normal brain function, overactivation of mGluR1 is implicated in the pathophysiology of numerous conditions, including:

-

Neuropathic and chronic pain

-

Epilepsy

-

Anxiety disorders

-

Glutamate-mediated excitotoxicity in neurodegenerative diseases

Antagonism of mGluR1 is therefore a validated therapeutic strategy for mitigating the downstream effects of excessive glutamate signaling.

Structure-Activity Relationship (SAR) Insights

The pivotal study by Di Fabio et al. (2007) demonstrated that the 1-oxo-tetrahydro-β-carboline template could effectively replace a pyrrole core in a known series of mGluR1 antagonists.[5] Their work established that exploration of the C-6 position—the precise location of the carboxylic acid in the topic compound—with hydrogen-bond acceptors coupled with bulky or lipophilic groups was key to achieving high antagonist potency.[5] These compounds were found to exhibit a non-competitive mode of action, suggesting they bind to an allosteric site on the receptor rather than the glutamate binding site itself.[5]

This strongly suggests that 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is a prime candidate for functioning as an mGluR1 antagonist, with the carboxylic acid group potentially serving as a key interaction point within an allosteric pocket of the receptor.

Proposed Signaling Pathway

The canonical signaling pathway for mGluR1 involves its coupling to Gαq/11 proteins. Upon activation by glutamate, this G-protein initiates a cascade leading to increased intracellular calcium levels and activation of Protein Kinase C (PKC). A non-competitive antagonist would prevent this conformational change, thereby inhibiting the downstream signaling cascade.

Figure 1: Hypothesized mGluR1 Antagonism Pathway.

Secondary and Ancillary Mechanisms of Action

Beyond mGluR1 antagonism, the tetrahydro-β-carboline scaffold is known to interact with several other biological targets. These represent plausible secondary or contributing mechanisms of action for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid.

Monoamine Oxidase (MAO) Inhibition

Tetrahydro-β-carbolines are well-documented reversible, competitive inhibitors of monoamine oxidase, particularly the MAO-A isoform.[6][7] MAO-A is responsible for the degradation of key neurotransmitters like serotonin and norepinephrine. Its inhibition can lead to increased synaptic availability of these neurotransmitters, an action associated with antidepressant and anxiolytic effects. Furthermore, MAO-B is involved in the metabolic pathways that can generate neurotoxic species, and its inhibition is considered a strategy for treating Parkinson's disease.[8]

The ability of the core THβC structure to inhibit MAO suggests that the topic compound may also possess this activity, contributing to a potential neuroprotective profile.

Figure 2: Monoamine Oxidase (MAO) Inhibition Workflow.

Antioxidant and Radical Scavenging Activity

Several studies have demonstrated that tetrahydro-β-carbolines can act as effective radical scavengers and antioxidants.[9] They can donate a hydrogen or electron to neutralize reactive oxygen species (ROS) in assays such as the ABTS (2,2'-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[9] This antioxidant property could contribute to a neuroprotective effect by mitigating oxidative stress, a common pathological feature in many neurodegenerative disorders. It is also noteworthy that THβCs can be oxidized by heme peroxidases to their aromatic β-carboline counterparts (e.g., norharman and harman), which are themselves bioactive.[10]

Other Potential Receptor Interactions

The β-carboline family has been screened against a wide array of receptors. While some derivatives show modest affinity for serotonin (5-HT2A), benzodiazepine, and imidazoline I2 receptors, this binding is highly dependent on the specific substitution pattern.[11][12] One study investigating substituted 1-oxo-1,2,3,4-tetrahydro-β-carbolines reported low affinity for the serotonin receptor, suggesting this may not be a primary target for this specific scaffold.[2]

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesized mechanisms of action, a series of well-defined in vitro and cell-based assays are required. The following protocols provide a self-validating framework for investigation.

Protocol 1: mGluR1 Radioligand Binding Assay

This experiment determines the affinity of the test compound for the mGluR1 receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human mGluR1 (e.g., HEK293-mGluR1). Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend in fresh buffer.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of cell membrane preparation (10-20 µg protein).

-

50 µL of radioligand (e.g., [³H]R214127, a known mGluR1 antagonist) at a final concentration near its Kd value (e.g., 1-3 nM).

-

50 µL of test compound (1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

-

Controls:

-

Total Binding: Radioligand + Membranes (no test compound).

-

Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a non-labeled mGluR1 antagonist (e.g., 10 µM CPCCOEt).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B) using a cell harvester. Wash filters 3-4 times with ice-cold buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: In Vitro MAO-A Inhibition Assay

This fluorometric assay measures the compound's ability to inhibit the enzymatic activity of MAO-A.

Methodology:

-

Reagents:

-

Recombinant human MAO-A enzyme.

-

MAO substrate (e.g., kynuramine or a commercial fluorogenic substrate like Amplex Red).

-

Horseradish peroxidase (HRP) if using Amplex Red.

-

Test compound and a known MAO-A inhibitor (e.g., clorgyline) as a positive control.

-

-

Assay Setup: In a black 96-well plate, add:

-

Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Test compound at various concentrations.

-

MAO-A enzyme (pre-incubate with the compound for 15 minutes at 37°C).

-

-

Reaction Initiation: Add the substrate (and HRP, if applicable) to all wells to start the reaction.

-

Detection: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 530 nm Ex / 590 nm Em for Amplex Red) every 1-2 minutes for 30-60 minutes using a plate reader.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration. Normalize the rates to the vehicle control (100% activity). Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Figure 3: Workflow for Primary Mechanistic Assays.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear comparison and interpretation.

Table 1: Summary of Potential Biological Activities and Key Metrics

| Mechanism | Target | Assay Type | Key Metric | Interpretation |

|---|---|---|---|---|

| Glutamate Modulation | mGluR1 | Radioligand Binding | Ki (nM) | Potency of binding to the receptor. Lower value indicates higher affinity. |

| Neurotransmitter Metabolism | MAO-A | Enzyme Inhibition | IC₅₀ (µM) | Concentration required to inhibit 50% of enzyme activity. |

| Oxidative Stress | ROS | ABTS Assay | TEAC | Trolox Equivalent Antioxidant Capacity. Higher value indicates greater antioxidant potential. |

Conclusion

Furthermore, ancillary mechanisms common to the tetrahydro-β-carboline class, such as MAO-A inhibition and antioxidant activity , may contribute to an overall beneficial neuropharmacological profile. The experimental frameworks provided in this guide offer a clear path for the definitive elucidation of these mechanisms, enabling researchers to validate these targets and advance the development of this promising chemical class.

References

-

Di Fabio, R., Micheli, F., Alvaro, G., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2254-9. [Link]

-

J&K Scientific. 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. [Link]

-

Herdeis, C., & Schöffel, J. (2014). Synthesis and Serotonin-Receptor Activity of Substituted 1-Oxo-1,2,3,4-tetrahydro-β-carbolines. Zeitschrift für Naturforschung B, 42(6). [Link]

-

Glennon, R. A., Hong, S. S., Bondarev, M., et al. (2000). Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors. Drug and Alcohol Dependence, 60(2), 199-206. [Link]

-

Kaur, J., Singh, P., Kumar, A., et al. (2023). Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. Current Medicinal Chemistry, 31. [Link]

-

Ablordeppey, S. Y., & Glennon, R. A. (2004). Binding of beta-carbolines at imidazoline I2 receptors: a structure-affinity investigation. Bioorganic & Medicinal Chemistry Letters, 14(4), 999-1002. [Link]

-

Herraiz, T., & Galisteo, J. (2002). Tetrahydro-beta-carboline alkaloids that occur in foods and biological systems act as radical scavengers and antioxidants in the ABTS assay. Free Radical Research, 36(8), 923-8. [Link]

-

Herraiz, T., & Guillén, H. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. Biochemical and Biophysical Research Communications, 451(2), 234-9. [Link]

-

Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of Biochemistry and Biophysics, 337(1), 137-42. [Link]

-

Herraiz, T., & Chaparro, C. (2023). β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO). Molecules, 28(6), 2686. [Link]

-

Koskinen, M., & Mäki, J. (2016). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Molecules, 21(8), 1018. [Link]

-

Kamal, A., et al. (2021). β-Carbolines as potential anticancer agents. European Journal of Medicinal Chemistry, 215, 113321. [Link]

-

Manasa, L. K., et al. (2020). Recent Insights into β-Carboline Alkaloids with Anticancer Potential. Modern Approaches in Drug Designing, 3(1). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO) [mdpi.com]

- 8. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrahydro-beta-carboline alkaloids that occur in foods and biological systems act as radical scavengers and antioxidants in the ABTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding of beta-carbolines at imidazoline I2 receptors: a structure-affinity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid

Foreword by the Senior Application Scientist

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific investigation. The β-carboline framework, a privileged structure in medicinal chemistry, continues to yield compounds of significant therapeutic potential.[1][2] 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid (CAS: 1751-78-6) represents one such molecule of interest, emerging from a class of compounds investigated for their activity as mGluR1 antagonists, offering potential in treating neurological disorders and chronic pain.

A thorough understanding of a compound's physicochemical properties is not merely a data-gathering exercise; it is the foundational pillar upon which all subsequent development efforts rest. These properties govern a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide is structured to provide not just the available data for this specific molecule, but to impart a deeper, field-proven understanding of why and how these critical parameters are determined.

Herein, we will delve into the known and predicted properties of this β-carboline derivative. Where experimental data is not publicly available, we will present robust, validated protocols for its determination. This document is designed for the hands-on researcher—the medicinal chemist, the formulation scientist, the pharmacologist—to serve as both a repository of information and a practical manual for the comprehensive physicochemical characterization of this and similar molecules.

Molecular Identity and Structural Attributes

The initial step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure.

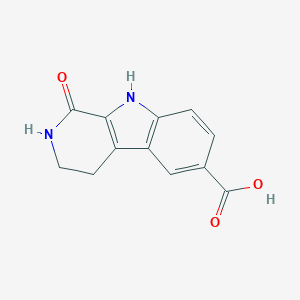

Chemical Structure:

Caption: Structure of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid.

Core Molecular Data:

-

Molecular Formula: C₁₂H₁₀N₂O₃[]

-

Molecular Weight: 230.22 g/mol []

-

CAS Number: 1751-78-6

-

IUPAC Name: 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid

-

InChI Key: RIEWYZWJBCZQDP-UHFFFAOYSA-N[]

Key Physicochemical Properties: A Quantitative Overview

The following table summarizes the critical physicochemical parameters for the title compound. It is important to note that while some data can be confirmed, other values are based on high-quality computational predictions due to the absence of publicly available experimental data. This underscores the necessity of the experimental protocols detailed in Section 3.0.

| Property | Value / Predicted Value | Data Type | Significance in Drug Development |

| Molecular Weight | 230.22 g/mol | Experimental | Influences diffusion and membrane permeability; falls well within the typical range for small molecule drugs. |

| logP (Octanol/Water) | 1.48 | Predicted[4] | Indicates the compound's lipophilicity. A value in this range suggests a balance between aqueous solubility and lipid membrane permeability, which is favorable for oral absorption. |

| Aqueous Solubility | Predicted to be low; sparingly soluble. | Predicted | Directly impacts dissolution rate and bioavailability. Low solubility is a common challenge in drug development that often requires formulation strategies to overcome. |

| pKa (Acid Dissociation Constant) | ~4-5 (Carboxylic Acid)~5-6 (Amine) | Predicted | Determines the ionization state of the molecule at different physiological pH values. This affects solubility, permeability, and interaction with biological targets. |

| Melting Point (°C) | >280 °C (Estimated based on analogs) | Estimated | Indicates solid-state stability and purity. A high melting point, as seen in related compounds like 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (282-284 °C), suggests a stable crystal lattice.[5] |

| Polar Surface Area (PSA) | ~87 Ų | Predicted | Correlates with hydrogen bonding potential and membrane permeability. A PSA under 140 Ų is generally considered favorable for CNS penetration, although other factors are also critical. |

Experimental Determination Protocols: A Practical Guide

The true characterization of a compound lies in empirical validation. The following protocols are presented as robust, self-validating methodologies for determining the key .

Workflow for Physicochemical Characterization

Caption: Experimental workflow for comprehensive physicochemical profiling.

Determination of logP (Octanol-Water Partition Coefficient)

Causality: The logP value is a direct measure of a drug's lipophilicity, which is a primary driver of its ability to cross biological membranes. The classic Shake-Flask method, while lower throughput, remains the gold standard for its accuracy and direct measurement of partitioning.

Protocol:

-

Preparation of Phases: Prepare n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and mutually saturate them by mixing vigorously for 24 hours, followed by separation. This pre-saturation is a critical self-validating step to prevent volume changes during the experiment.

-

Standard Curve Generation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol). Create a series of standards in the aqueous phase and measure their absorbance at the compound's λ_max using UV-Vis spectroscopy to generate a Beer-Lambert law calibration curve.

-

Partitioning: Accurately weigh a small amount of the compound (e.g., 1 mg) into a vial. Add a known volume of the pre-saturated aqueous phase (e.g., 5 mL) and a known volume of the pre-saturated n-octanol (e.g., 5 mL).

-

Equilibration: Vigorously shake the vial for at least 1 hour at a constant temperature (e.g., 25 °C) to allow for complete partitioning equilibrium.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase. If necessary, dilute it to fall within the linear range of the standard curve. Measure its absorbance via UV-Vis spectroscopy.

-

Calculation:

-

Determine the concentration in the aqueous phase ([C]_aq) from the calibration curve.

-

Calculate the initial concentration ([C]_initial) before partitioning.

-

Calculate the concentration in the octanol phase by mass balance: [C]_oct = ([C]_initial - [C]_aq) * (V_aq / V_oct).

-

Calculate P = [C]_oct / [C]_aq.

-

Calculate logP = log₁₀(P).

-

Determination of pKa (Acid Dissociation Constant)

Causality: The compound possesses at least two ionizable centers: a carboxylic acid (acidic) and a secondary amine within the tetrahydro-β-carboline ring system (basic). Potentiometric titration provides a precise measure of the pKa by monitoring pH changes upon the addition of a titrant, which is essential for predicting behavior in the variable pH environments of the gastrointestinal tract and bloodstream.

Protocol:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa values.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.01 M) in a suitable co-solvent system if aqueous solubility is low (e.g., 20% methanol in water). Ensure the compound is fully dissolved.

-

Titration for Acidic pKa:

-

Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator or a calibrated burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence point.

-

-

Titration for Basic pKa:

-

Prepare a separate sample and titrate with a standardized strong acid (e.g., 0.1 M HCl).

-

Record the pH after each incremental addition.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at which half of the functional group has been neutralized (the midpoint of the steepest part of the titration curve).

-

For more accuracy, calculate the first derivative (dpH/dV) of the titration curve. The peak of the derivative plot corresponds to the equivalence point. The pKa is the pH at half of this volume.

-

Solid-State Characterization: DSC and XRPD

Causality: The solid form of a drug (e.g., crystalline vs. amorphous, specific polymorph) has a profound impact on its stability, solubility, and manufacturability. Differential Scanning Calorimetry (DSC) measures thermal transitions, while X-ray Powder Diffraction (XRPD) provides information about the crystal structure. Together, they provide a comprehensive picture of the solid state.

Protocol - Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 350 °C).

-

Data Analysis:

-

The resulting thermogram plots heat flow versus temperature.

-

A sharp endotherm indicates the melting point. The onset temperature is typically reported as the melting point.

-

The area under the melting peak can be used to calculate the enthalpy of fusion.

-

Broad endotherms or exotherms may indicate desolvation, degradation, or polymorphic transitions.

-

Protocol - X-ray Powder Diffraction (XRPD):

-

Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.

-

Data Acquisition: Place the sample holder in the diffractometer. Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα).

-

Data Analysis:

-

The resulting diffractogram plots intensity versus the 2θ angle.

-

A crystalline material will produce a unique pattern of sharp peaks, which serves as a "fingerprint" for that specific crystal form.

-

An amorphous material will produce a broad halo with no distinct peaks.

-

The peak positions and relative intensities are characteristic of the compound's crystal lattice.

-

Expected Spectroscopic Profile

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methylene protons of the tetrahydro-piperidine ring (which may show complex splitting patterns due to their diastereotopic nature), and a highly deshielded singlet for the carboxylic acid proton, typically appearing above 10-12 ppm. The NH protons of the indole and the amide would also be present, with chemical shifts sensitive to solvent and concentration.

-

¹³C NMR: The spectrum will feature signals for the two carbonyl carbons (the amide and the carboxylic acid) in the downfield region (165-185 ppm). Aromatic carbons will appear in the ~110-140 ppm range, and the aliphatic carbons of the saturated ring will be in the upfield region.

-

Infrared (IR) Spectroscopy: Two highly characteristic absorptions are expected for the carboxylic acid group: a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp C=O stretch around 1710 cm⁻¹.[6] The amide C=O stretch will likely appear around 1650-1680 cm⁻¹. The N-H stretches of the indole and amide will be visible around 3200-3400 cm⁻¹.[6]

-

Mass Spectrometry: Electrospray ionization (ESI) would be the method of choice. In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 231.23. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 229.21 would be expected.

Conclusion and Forward Look

1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is a compound with a promising structural scaffold. This guide has consolidated its known molecular properties and provided a detailed, rationale-driven framework for the experimental determination of its essential physicochemical characteristics. While some properties are currently based on predictions, the protocols outlined herein provide a clear path for researchers to generate the robust, high-quality data required for any drug development program. The successful characterization of these properties is the critical first step in unlocking the full therapeutic potential of this and other novel β-carboline derivatives.

References

-

ResearchGate. Single crystal X‐ray diffraction of 1 aA (CCDC 2312160). Available at: [Link]

-

PMC PubMed Central. New β-carboline derivatives containing imidazolium as potential VEGFR2 inhibitors: synthesis, X-ray structure, antiproliferative evaluations, and molecular modeling. Available at: [Link]

-

Chem-Impex. 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. Available at: [Link]

-

PubChem. 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid. Available at: [Link]

-

Sciforum. Synthesis of β-carboline derivatives. Available at: [Link]

-

Beilstein Journals. Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline. Available at: [Link]

-

J&K Scientific. 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. Available at: [Link]

-

ResearchGate. A representative X-ray diffraction image. Available at: [Link]

-

ACS Publications. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Available at: [Link]

-

ResearchGate. Differential scanning calorimetry (DSC) analysis of β-CD / CBO-NE complex. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0035665). Available at: [Link]

-

PubMed. Design, Synthesis, and Physicochemical Studies of Configurationally Stable β-Carboline Atropisomers. Available at: [Link]

-

PubMed. Solid-phase synthesis of 1,2,3, 4-tetrahydro-beta-carboline-containing peptidomimetics. Available at: [Link]

-

Wiley Online Library. On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Available at: [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0106391). Available at: [Link]

-

PubMed. Synthesis and Structure of the β-carboline Derivatives and Their Binding Intensity With Cyclin-Dependent Kinase 2. Available at: [Link]

-

PMC PubMed Central. Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. Available at: [Link]

-

ResearchGate. Microwave‐Assisted Synthesis of Tetrahydro‐β‐carbolines and β‐Carbolines. Available at: [Link]

-

mzCloud. 2,3,4,9-Tetrahydro-1H-β-carboline-3-carboxylic acid. Available at: [Link]

-

PubMed. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Available at: [Link]

-

Organic Chemistry Data. Bordwell pKa Table. Available at: [Link]

-

CAS Common Chemistry. 2-Hexanone. Available at: [Link]

-

PubMed. Design, synthesis and 3D-QSAR of beta-carboline derivatives as potent antitumor agents. Available at: [Link]

-

ResearchGate. Differential Scanning Ca lori metry. Available at: [Link]

-

Human Metabolome Database. Showing metabocard for L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (HMDB0035665). Available at: [Link]

-

MDPI. Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. Available at: [Link]

-

ResearchGate. MS¹ and MS² spectra of β-carboline-1-carboxylic acid (25) in the... Available at: [Link]

-

PubMed. Recent Advances of Natural and Synthetic β-Carbolines as Anticancer Agents. Available at: [Link]

-

Cheméo. Chemical Properties of Ethyl Acetate (CAS 141-78-6). Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams page-1. Available at: [Link]

-

Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). Available at: [Link]

Sources

- 1. Design, synthesis and 3D-QSAR of beta-carboline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Natural and Synthetic β-Carbolines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid | C12H12N2O2 | CID 98285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

The Elusive Natural Origins of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic Acid: A Guide to the Natural Tetrahydro-β-carboline Scaffold

Abstract

This technical guide addresses the inquiry into the natural sources of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid. Following a comprehensive review of the scientific literature, we conclude that there is currently no direct evidence to suggest that this specific compound is a naturally occurring metabolite in plants, animals, or microorganisms. It is primarily recognized as a synthetic intermediate in pharmaceutical research. However, the core chemical structure, the tetrahydro-β-carboline scaffold, is a ubiquitous and vital component of a diverse array of natural products with significant biological activities. This guide, therefore, provides an in-depth exploration of the natural sources, biosynthesis, and chemical ecology of the parent tetrahydro-β-carboline alkaloids. Understanding the natural context of this foundational structure is paramount for researchers and drug development professionals working with synthetic derivatives such as 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid.

Introduction: The Synthetic Nature of a Bio-inspired Scaffold

The compound 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid and its derivatives, such as the ethyl ester, are known in the scientific community as valuable synthetic building blocks, particularly in the development of novel therapeutics targeting neurological disorders.[1][2][3] While its structure is inspired by naturally occurring alkaloids, extensive database searches and literature reviews have not identified this specific molecule as a natural product.

The core of this molecule, the tricyclic pyrido[3,4-b]indole system, is the defining feature of β-carboline alkaloids. The partially saturated form, 1,2,3,4-tetrahydro-β-carboline (THβC), is a widely distributed and pharmacologically significant scaffold found in numerous plant families, fungi, marine organisms, and even as endogenous compounds in mammals.[4] This guide will delve into the natural world of THβCs to provide a foundational understanding for researchers exploring the structure-activity relationships of synthetic analogs.

The Widespread Natural Occurrence of the Tetrahydro-β-carboline Core

The THβC skeleton is biosynthesized from the amino acid L-tryptophan or its derivative tryptamine.[4] This simple and elegant biosynthetic pathway, known as the Pictet-Spengler reaction, accounts for the vast diversity of THβC alkaloids found in nature.

Botanical Sources

Numerous plant families are rich sources of THβC alkaloids. Some of the most well-documented examples include:

-

Peganum harmala (Syrian Rue): This plant is a classical source of harmala alkaloids, including the THβCs tetrahydroharmine.[4]

-

Pausinystalia yohimbe (Yohimbe): The bark of this tree contains a complex mixture of indole alkaloids, with the THβC-containing yohimbine being a prominent example.[4]

-

Various Foodstuffs: The Pictet-Spengler reaction can also occur during food processing and storage, leading to the formation of THβCs in a variety of consumable products. These include:

-

Fermented Products: Wine, beer, and soy sauce can contain simple THβCs formed from the reaction of tryptophan with aldehydes generated during fermentation.

-

Fruits and Juices: Certain fruits and their juices have been shown to contain THβC-3-carboxylic acids.[5]

-

Smoked Foods: The formaldehyde present in smoke can react with tryptophan in fish, meat, and cheese to form 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.[6]

-

Endogenous Formation in Mammals

Trace amounts of simple THβCs have been detected in mammalian tissues and fluids. Their formation is believed to occur through a non-enzymatic Pictet-Spengler reaction between tryptamine and endogenous aldehydes, such as formaldehyde and acetaldehyde.

Biosynthesis of the Tetrahydro-β-carboline Scaffold

The formation of the THβC core is a fundamental reaction in the biosynthesis of a vast number of indole alkaloids. The key mechanistic step is the Pictet-Spengler reaction.

Diagram: Generalized Pictet-Spengler Reaction for THβC Formation

Caption: The Pictet-Spengler reaction pathway to form the tetrahydro-β-carboline scaffold.

In this reaction, an amine (typically tryptamine) condenses with an aldehyde or a ketone to form a Schiff base. This is followed by a ring-closing intramolecular electrophilic substitution at the C-2 position of the indole ring, leading to the formation of the tricyclic THβC system. The diversity of naturally occurring THβCs arises from the wide variety of aldehydes and ketones that can participate in this reaction.

Potential Metabolic Fates of Tetrahydro-β-carbolines

While 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid itself has not been found in nature, it is conceivable that related structures could be formed through metabolic transformations of naturally occurring THβCs.

One relevant metabolic pathway is the oxidation of the tetrahydro-β-carboline ring. For instance, tetrahydronorharmane has been shown to be metabolized in rats to 1,2-dihydro-beta-carboline-1-one, which possesses the 1-oxo functionality.[7] This suggests that enzymatic machinery exists in biological systems capable of oxidizing the C-1 position of the THβC ring.

Furthermore, naturally-occurring THβC-carboxylic acids, such as 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, can be oxidized to their corresponding aromatic β-carbolines by heme peroxidases.[8] While this does not directly lead to the 1-oxo structure, it demonstrates the susceptibility of the THβC ring system to oxidative metabolism.

Diagram: Potential Metabolic Transformations of the THβC Scaffold

Caption: Hypothetical metabolic pathways of the tetrahydro-β-carboline core.

Experimental Protocols: Isolation and Characterization of Natural THβCs

For researchers interested in studying naturally occurring THβCs, the following provides a generalized workflow for their extraction and identification.

Extraction of THβCs from Plant Material

-

Sample Preparation: Air-dry and grind the plant material to a fine powder.

-

Solvent Extraction: Perform a Soxhlet extraction or maceration with a polar solvent such as methanol or ethanol.

-

Acid-Base Partitioning:

-

Evaporate the solvent and redissolve the residue in an acidic aqueous solution (e.g., 5% HCl).

-

Wash the acidic solution with a nonpolar solvent (e.g., hexane) to remove lipids and other non-basic compounds.

-

Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10.

-

Extract the liberated alkaloids into an organic solvent such as dichloromethane or ethyl acetate.

-

-

Concentration: Evaporate the organic solvent to obtain the crude alkaloid extract.

Chromatographic Purification

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel or alumina, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing THβCs using reverse-phase HPLC with a C18 column and a mobile phase typically consisting of a mixture of acetonitrile and water with an acid modifier (e.g., formic acid or trifluoroacetic acid).

Structural Elucidation

The structure of isolated compounds can be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic chromophore of the indole ring system.

-

Infrared (IR) Spectroscopy: To identify functional groups such as N-H, C=O, and C-O.

Conclusion: A Foundation for Future Discovery

References

- Greiner, B., & Rommelspacher, H. (1984). Two metabolic pathways of tetrahydronorharmane (tetrahydro-beta-carboline) in rats. Naunyn-Schmiedeberg's archives of pharmacology, 325(4), 349–355.

- Herraiz, T., & Galisteo, J. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases.

-

Chem-Impex. (n.d.). 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. Retrieved from [Link]

- Herraiz, T. (2002). Tetrahydro-beta-carboline alkaloids that occur in foods and biological systems act as radical scavengers and antioxidants in the ABTS assay. Free radical research, 36(8), 923–928.

- Di Fabio, R., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & medicinal chemistry letters, 17(8), 2254–2259.

-

J&K Scientific. (n.d.). 1-Oxo-2,3,4,9-tetrahydro-1H-b-carboline-6-carboxylic acid ethyl ester. Retrieved from [Link]

- Niemelä, K. (2015). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Molecules, 20(5), 8684–8717.

- Rommelspacher, H., et al. (1981). Pharmacokinetics of tetrahydronorharmane (tetrahydro-beta-carboline) in rats. Naunyn-Schmiedeberg's archives of pharmacology, 317(2), 125–130.

- Herraiz, T. (2007). Identification and occurrence of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: The main β-carboline alkaloid in smoked foods. Journal of agricultural and food chemistry, 55(21), 8829–8835.

-

PubChem. (n.d.). 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydroharman. Retrieved from [Link]

- Fekete, J., et al. (2021).

- Herraiz, T. (2006). Formation of Tetrahydro-β-carbolines and β-Carbolines during the Reaction of l-Tryptophan with d-Glucose. Journal of agricultural and food chemistry, 54(23), 8870–8876.

- O'Brien, P. J. (2004). Biocatalytic asymmetric formation of tetrahydro-β-carbolines. Journal of the American Chemical Society, 126(49), 16042–16043.

- Ferreira, M. J., et al. (2012).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydro-beta-carboline alkaloids that occur in foods and biological systems act as radical scavengers and antioxidants in the ABTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Two metabolic pathways of tetrahydronorharmane (tetrahydro-beta-carboline) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis and Pharmacological Landscape of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carbolines: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Promise of the β-Carboline Scaffold

The β-carboline framework, a tricyclic indole alkaloid structure, represents a privileged scaffold in medicinal chemistry and drug discovery. Nature has repeatedly utilized this motif in a vast array of bioactive natural products, demonstrating its inherent ability to interact with diverse biological targets. Within this family, the 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline core has emerged as a particularly versatile synthetic intermediate and a foundation for novel therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and pharmacological significance of this scaffold, with a particular focus on derivatives such as the 6-carboxylic acid and its esters, which are pivotal in the development of new chemical entities.

The strategic importance of the 1-oxo-tetrahydro-β-carboline scaffold lies in its rigid, three-dimensional structure, which allows for the precise spatial orientation of functional groups, a critical factor for high-affinity and selective interactions with biological macromolecules. Furthermore, the presence of multiple sites for chemical modification enables the systematic exploration of structure-activity relationships (SAR), facilitating the optimization of lead compounds. This guide will delve into the key synthetic strategies employed to construct this valuable scaffold, the nuances of its chemical characterization, and the expanding landscape of its pharmacological applications, offering insights for researchers and professionals engaged in the pursuit of innovative therapeutics.

Core Synthesis Strategies: Mastering the Construction of the 1-Oxo-tetrahydro-β-carboline Scaffold

The construction of the 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline core predominantly relies on the foundational Pictet-Spengler reaction, a powerful and widely utilized method for the synthesis of tetrahydro-β-carbolines.[1] This reaction involves the condensation of a tryptamine or tryptophan derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The subsequent introduction of the 1-oxo functionality is typically achieved through oxidation of the resulting tetrahydro-β-carboline.

The Pictet-Spengler Reaction: The Gateway to the Tetrahydro-β-carboline Core

The Pictet-Spengler reaction is a cornerstone in the synthesis of the tetrahydro-β-carboline scaffold.[1] The general mechanism involves the formation of a Schiff base intermediate from the reaction of an indole-3-ethylamine (like tryptamine or a tryptophan derivative) with an aldehyde, followed by an intramolecular electrophilic substitution at the C2 position of the indole ring.

Experimental Protocol: A Generalized Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis [2]

-

Reactant Preparation: Dissolve the tryptamine or tryptophan derivative (1 equivalent) in a suitable solvent system, such as a mixture of acetic acid and dichloromethane (e.g., 5:10 mL).

-

Aldehyde Addition: Slowly add the desired aldehyde (1.2 equivalents) to the solution.

-

Reaction: Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and basify to a pH of 9-10 with ammonium hydroxide.

-

Extraction: Extract the aqueous solution with dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

The choice of reactants and reaction conditions can significantly influence the yield and stereochemical outcome of the Pictet-Spengler reaction. For instance, microwave-assisted protocols have been developed to accelerate the reaction and improve yields.[3]

Caption: The Pictet-Spengler reaction workflow.

Oxidation to the 1-Oxo-tetrahydro-β-carboline

The introduction of the carbonyl group at the C1 position is a critical step in the synthesis of the target scaffold. This is typically achieved through the oxidation of the parent tetrahydro-β-carboline. Various oxidizing agents can be employed for this transformation, and the choice of reagent can depend on the presence of other functional groups in the molecule.

Caption: General workflow for the oxidation of a tetrahydro-β-carboline.

Physicochemical and Spectroscopic Characterization

The detailed characterization of 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline derivatives is essential for confirming their structure and purity. While specific data for the 6-carboxylic acid is sparse, information on its ethyl ester and related analogs provides valuable insights.

| Property | 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid | 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid ethyl ester |

| Molecular Formula | C₁₂H₁₀N₂O₃ | C₁₄H₁₄N₂O₃ |

| Molecular Weight | 230.22 g/mol [] | 258.28 g/mol [6] |

| CAS Number | 1751-78-6[] | 1967-75-5[7] |

| Appearance | Not specified (likely a solid) | Yellow solid[6] |

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For the tetrahydro-β-carboline scaffold, characteristic signals include those for the aromatic protons of the indole ring, and the aliphatic protons of the tetrahydropyridine ring. The presence of the oxo group at C1 and the carboxylic acid or ester at C6 will significantly influence the chemical shifts of adjacent protons and carbons. Although a complete assignment for the title carboxylic acid is not available, ¹H and ¹³C NMR data for 3S-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid have been reported, providing a reference for the chemical shifts of the core structure.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The spectrum of a 1-oxo-tetrahydro-β-carboline-6-carboxylic acid derivative would be expected to show characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the lactam (oxo group), the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Pharmacological Significance and Therapeutic Potential

The 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline scaffold is a fertile ground for the discovery of novel therapeutic agents. Its derivatives have been investigated for a wide range of biological activities.

Neuropharmacology: Targeting Neurological Disorders

The ethyl ester of 1-oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid is recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, owing to its potential neuroprotective properties.[6][7] Derivatives of this scaffold have been designed and synthesized as a new class of orally bioavailable metabotropic glutamate receptor 1 (mGluR1) antagonists.[9] These compounds have shown promise in preclinical models of acute and chronic pain, highlighting their potential for the development of novel analgesics.[9]

Oncology: A Scaffold for Anticancer Agents